europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene

描述

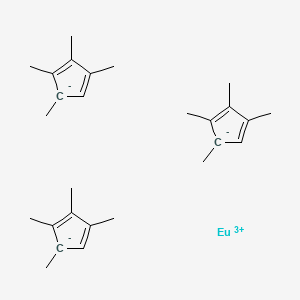

Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is a coordination compound where europium, a lanthanide metal, is complexed with 1,2,4,5-tetramethylcyclopenta-1,3-diene. Europium is known for its luminescent properties, making it valuable in various scientific and industrial applications. The ligand, 1,2,4,5-tetramethylcyclopenta-1,3-diene, is a derivative of cyclopentadiene with four methyl groups, enhancing its stability and reactivity.

属性

IUPAC Name |

europium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H13.Eu/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWCMVCXVVBIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39Eu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584094 | |

| Record name | Europium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308847-87-2 | |

| Record name | Europium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 1,2,4,5-Tetramethylcyclopenta-1,3-diene Ligand

The ligand 1,2,4,5-tetramethylcyclopenta-1,3-diene is a key precursor for the europium complex. Its preparation is critical for obtaining high purity and yield of the final europium compound.

1.1 Starting Material and Reaction Type

- The ligand is commonly synthesized via a dehydration reaction of 2,3,4,5-tetramethyl-2-cyclopentenol.

- The dehydration is catalyzed by solid acid catalysts, which can be strong acid resins or solid superacid catalysts, to yield the diene structure.

- Strong acid resin catalysts such as Amberlyst-15, Amberlyst-36, Dandong Pearl-H type cation exchange resin, and Hebei Kairui KC140 resin are effective.

- The reaction is typically carried out in an organic solvent like diethyl ether at room temperature (~25°C).

- The dehydration proceeds with high selectivity and minimal by-products, facilitating easy separation and environmentally friendly processing.

- Mix 2,3,4,5-tetramethyl-2-cyclopentenol with the solid acid catalyst in diethyl ether.

- Stir the mixture at room temperature, monitoring the reaction progress by gas chromatography to ensure complete conversion.

- After completion, filter out the catalyst, wash it with ether, and evaporate the solvent from the filtrate.

- Purify the crude product by vacuum distillation under reduced pressure (e.g., 200 Pa) collecting fractions at 35–38°C to obtain pure 1,2,4,5-tetramethylcyclopenta-1,3-diene as a colorless oil.

- Reported yields for this dehydration step are around 82%.

- The solid acid catalyst can be dried and reused for subsequent batches, enhancing economic and environmental efficiency.

| Parameter | Condition/Value |

|---|---|

| Starting Material | 2,3,4,5-Tetramethyl-2-cyclopentenol |

| Catalyst | Dandong Pearl-H cation exchange resin |

| Solvent | Diethyl ether |

| Temperature | 25°C (room temperature) |

| Reaction Monitoring | Gas chromatography |

| Purification | Vacuum distillation at 200 Pa, 35–38°C |

| Yield | ~82% |

| Catalyst Reuse | Yes, dried at 60°C for 2 hours |

Complexation with Europium(III)

After obtaining the tetramethylcyclopentadiene ligand, the next step is coordination with europium(III) ions to form the tris-ligand complex.

- The europium(III) ion is coordinated by three equivalents of the 1,2,4,5-tetramethylcyclopenta-1,3-diene ligand.

- This coordination typically occurs under inert atmosphere conditions to prevent oxidation or hydrolysis.

- The reaction can be conducted in organic solvents suitable for both ligand and europium salt solubility.

2.2 Typical Precursors and Conditions

- Europium(III) salts such as europium(III) chloride or europium(III) tris(trimethylsilyl)amide are common starting materials.

- The ligand is introduced as a sodium or potassium salt (cyclopentadienyl anion form) to facilitate coordination.

- The reaction mixture is stirred under controlled temperature until complexation is complete.

2.3 Purification and Characterization

- The europium complex is isolated by filtration or crystallization.

- Purity is confirmed by spectroscopic methods such as NMR, IR, and elemental analysis.

- The complex is often characterized by its molecular formula C27H39Eu and molecular weight ~515.56 g/mol.

| Parameter | Condition/Value |

|---|---|

| Europium Source | Europium(III) salt (e.g., EuCl3) |

| Ligand Form | 1,2,4,5-Tetramethylcyclopentadienyl anion |

| Solvent | Anhydrous organic solvent (e.g., THF) |

| Atmosphere | Inert (argon or nitrogen) |

| Temperature | Ambient to mild heating |

| Reaction Time | Several hours to overnight |

| Product | Europium(3+) tris(1,2,4,5-tetramethylcyclopenta-1,3-diene) |

| Molecular Formula | C27H39Eu |

| Molecular Weight | 515.56 g/mol |

Research Findings and Notes

- The use of solid acid catalysts for ligand synthesis is advantageous due to high selectivity, ease of catalyst recovery, and environmental benefits (no liquid acid waste).

- The dehydration method suppresses by-product formation, yielding high-purity ligand suitable for sensitive coordination chemistry.

- Europium complexes with substituted cyclopentadienyl ligands are valuable in materials science, including vapor deposition precursors and luminescent materials.

- The tris(tetramethylcyclopentadienyl) europium(III) complex has been documented as a precursor for synthesizing novel lanthanide-containing materials.

Summary Table of Preparation Steps

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Ligand Synthesis | Dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol | Solid acid catalyst, diethyl ether, 25°C |

| 2. Ligand Purification | Vacuum distillation of crude product | 200 Pa, 35–38°C, yields ~82% |

| 3. Europium Complexation | Coordination of europium(III) with ligand | Anhydrous solvent, inert atmosphere |

| 4. Product Isolation | Filtration/crystallization | Characterization by spectroscopy |

化学反应分析

Types of Reactions

Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Oxidation: The europium center can be oxidized to higher oxidation states under specific conditions.

Reduction: Reduction reactions can convert europium(III) to europium(II), altering the compound’s properties.

Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield europium(IV) complexes, while reduction can produce europium(II) species. Substitution reactions result in new europium complexes with different ligands .

科学研究应用

Materials Science

Thin Film Deposition

Europium compounds are utilized in the deposition of thin films for electronic and optoelectronic devices. The unique properties of europium allow for the creation of high-quality films that exhibit excellent electrical conductivity and thermal stability. These films are essential in the development of advanced materials used in semiconductors and photovoltaic cells.

Nanostructured Materials

The compound is also employed in synthesizing nanostructured materials. Its ability to form stable complexes facilitates the creation of nanoparticles with controlled size and morphology. These nanoparticles are crucial in applications ranging from drug delivery systems to catalysts.

Catalysis

Catalytic Reactions

Europium(3+) complexes act as effective catalysts in various organic reactions, including polymerization and oxidation processes. The presence of the tetramethylcyclopentadiene ligand enhances the reactivity of europium, making it suitable for catalyzing reactions that require high selectivity and efficiency.

Organometallic Catalysts

As an organometallic compound, it serves as a precursor for developing other catalytic systems. Its unique electronic properties allow for the tuning of catalytic activity through ligand modification, enabling its use in fine chemical synthesis and industrial processes.

Luminescence and Photonics

Red Phosphors in Displays

One of the most notable applications of europium compounds is in luminescent materials. Europium(3+) ions emit a bright red light when excited, making them ideal for use in phosphors for LED displays and other lighting applications. The incorporation of tetramethylcyclopentadienyl ligands enhances the stability and brightness of these phosphors.

Bioimaging Applications

Due to their luminescent properties, europium complexes are also explored in bioimaging techniques. They can be used as fluorescent markers in biological assays, allowing for sensitive detection of biomolecules with minimal background interference.

Case Studies

作用机制

The mechanism by which europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene exerts its effects involves the interaction of the europium ion with its ligands The europium ion can transfer energy absorbed by the ligands to its own electronic states, resulting in luminescenceThe molecular targets and pathways involved depend on the specific application, such as targeting biological molecules in bioimaging or interacting with organic molecules in catalytic reactions .

相似化合物的比较

Similar Compounds

- **

生物活性

Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is a coordination compound that has garnered attention for its biological activity, particularly in biomedical applications. This article explores the compound's properties, mechanisms of action, and potential applications in various fields such as bioimaging, photodynamic therapy, and tissue engineering.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C27H39Eu

- Molecular Weight : 515.56 g/mol

- CAS Number : 308847-87-2

- Appearance : Purple to dark purple powder

The compound consists of europium ions complexed with 1,2,4,5-tetramethylcyclopenta-1,3-diene (Me4Cp), a ligand that enhances the stability and reactivity of the europium ion. Europium is known for its luminescent properties, making it valuable in both scientific and industrial applications .

The biological activity of europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is primarily attributed to the interaction between the europium ion and its ligands. The mechanism involves energy transfer from the ligands to the europium ion, resulting in luminescence. The specific biological effects depend on the application context—whether in imaging or therapeutic interventions .

Bioimaging

Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is utilized as a luminescent probe for bioimaging. Its ability to emit light upon excitation allows for the detection of biological molecules in various environments. This property is particularly useful in tracking cellular processes and visualizing tissues in medical diagnostics.

Photodynamic Therapy (PDT)

Research indicates that this compound may have potential applications in photodynamic therapy , where light-sensitive compounds are activated by light to produce reactive oxygen species (ROS) that can kill cancer cells. The unique luminescent properties of europium can enhance the effectiveness of PDT by improving light absorption and energy transfer mechanisms .

Tissue Engineering

Recent studies have highlighted the osteogenic (bone-forming), angiogenic (blood vessel-forming), and neuritogenic (nerve-forming) properties of europium-containing biomaterials. For example:

- Osteogenic Properties : Europium-doped materials have been shown to enhance bone regeneration by promoting osteoblast proliferation and differentiation.

- Angiogenic Properties : Compounds incorporating europium can stimulate endothelial cell growth and migration, facilitating new blood vessel formation.

- Neuritogenic Properties : Europium's influence on nerve cell growth makes it a candidate for applications in nerve repair and regeneration .

Study 1: Osteogenic Effects

A study investigated the effects of europium-doped calcium polyphosphate on MC3T3-E1 cells. Results indicated increased secretion of osteogenesis-related proteins in a concentration-dependent manner:

| Experimental Group | Control Group | Cell Type | Assessment Method | Results |

|---|---|---|---|---|

| 5% Eu-Doped CCP | Blank Control | MC3T3-E1 | CCK-8 assay | Enhanced osteogenesis-related protein secretion . |

Study 2: Angiogenic Effects

Another study focused on the angiogenic effects of europium nanoparticles on HUVECs:

| Experimental Group | Control Group | Cell Type | Assessment Method | Results |

|---|---|---|---|---|

| 5% Eu-Doped CCP | Blank Control | HUVECs | ELISA | Increased angiogenesis-related protein secretion . |

Comparative Analysis with Similar Compounds

A comparison with other rare-earth element compounds reveals that europium exhibits unique properties that make it particularly suitable for biomedical applications:

| Compound | Main Application | Key Advantages |

|---|---|---|

| Europium(3+);Me4Cp | Bioimaging | High luminescence efficiency |

| Cerium(III) complexes | Catalysis | Good stability under various conditions |

| Lanthanum-based compounds | Bone regeneration | Enhanced biocompatibility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。